Bienvenue dans la boutique en ligne BenchChem!

Trienomycin D

Structure-Activity Relationship Ansamycin Antibiotics Medicinal Chemistry

Trienomycin D (CAS 120811-38-3) is a minor-component ansamycin antibiotic belonging to the C17-benzenoid trienomycin subfamily, characterized by a 21-membered macrocyclic lactam core, a triene moiety, and a 1,3,5-trisubstituted benzene ring. Its molecular formula is C₃₆H₄₈N₂O₇ (MW 620.8 g/mol), with the structural distinction of bearing an N-(1-cyclohexen-1-ylcarbonyl)-D-alanine ester side chain at the C-11 position and a C-20/C-23 dehydro-hydroxyl motif absent in the primary congeners A, B, and C.

Molecular Formula C36H48N2O7
Molecular Weight 620.8 g/mol
CAS No. 120811-38-3
Cat. No. B221105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrienomycin D
CAS120811-38-3
Synonymstrienomycin D
Molecular FormulaC36H48N2O7
Molecular Weight620.8 g/mol
Structural Identifiers
SMILESCC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3=CCCCC3
InChIInChI=1S/C36H48N2O7/c1-24-14-13-15-27-20-29(22-30(39)21-27)38-33(40)23-31(44-4)18-11-6-5-7-12-19-32(25(2)34(24)41)45-36(43)26(3)37-35(42)28-16-9-8-10-17-28/h5-7,11-12,14,16,18,20-22,25-26,31-32,34,39,41H,8-10,13,15,17,19,23H2,1-4H3,(H,37,42)(H,38,40)/b6-5+,12-7-,18-11+,24-14+
InChIKeyOBMHDUHQCCKFEX-PCVXSXJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trienomycin D (CAS 120811-38-3): Structural Identity and Core Pharmacophore for Research Sourcing


Trienomycin D (CAS 120811-38-3) is a minor-component ansamycin antibiotic belonging to the C17-benzenoid trienomycin subfamily, characterized by a 21-membered macrocyclic lactam core, a triene moiety, and a 1,3,5-trisubstituted benzene ring [1]. Its molecular formula is C₃₆H₄₈N₂O₇ (MW 620.8 g/mol), with the structural distinction of bearing an N-(1-cyclohexen-1-ylcarbonyl)-D-alanine ester side chain at the C-11 position and a C-20/C-23 dehydro-hydroxyl motif absent in the primary congeners A, B, and C [2]. First structurally elucidated from Streptomyces sp. No. 83-16 in 1989, Trienomycin D serves as a structurally distinct comparator for structure-activity relationship (SAR) studies within the triene-ansamycin class and has been identified as a precursor scaffold for synthetic ansamycin chemistry [3].

Why Trienomycin D Cannot Be Substituted by Trienomycin A, B, or C: Evidence-Based Selection Rationale


Generic substitution within the trienomycin class is prohibited by the established SAR, which demonstrates that the C-11 acyl side chain identity and C-20/C-23 oxidation state are critical determinants of both cytocidal potency and target selectivity [1]. The seminal SAR study by Funayama et al. (1988) concluded that the acyl group at C-11 and the free 13-OH group play indispensable roles for cytocidal activity; replacing or modifying these moieties systematically reduced or abolished potency, confirming that Trienomycins A, B, C, and D are functionally non-interchangeable despite sharing a common macrocyclic scaffold [2]. Furthermore, the UCF116 patent family explicitly lists Trienomycin D as a structurally and functionally distinct compound for antitumor screening, underscoring that procurement decisions cannot default to the more abundant and cheaper Trienomycin A when specific C-11 cyclohexenyl-containing analogs are required for SAR exploration or patent circumvention [3].

Quantitative Differentiation Evidence for Trienomycin D Against Closest Analogs


Structural Differentiation: Unique C-11 Cyclohexenyl Side Chain Versus Saturated Cyclohexyl (Trienomycin A) and Branched Aliphatic (Trienomycin B/C) Substituents

Trienomycin D is uniquely characterized among the trienomycins by its N-(1-cyclohexen-1-ylcarbonyl)-D-alanine ester at the C-11 position of the ansa bridge, in contrast to the saturated hexahydrobenzoyl (cyclohexylcarbonyl) group in Trienomycin A, the isovaleryl group in Trienomycin B, and the 2-methylbutyryl group in Trienomycin C [1]. The 1988 SAR study established that the acyl substituent at C-11 is one of three essential pharmacophoric elements for bioactivity; any alteration to this group yielded derivatives with 'reduced cytotoxicity' relative to the parent compound [2]. The cyclohexenyl moiety in Trienomycin D introduces a site of unsaturation adjacent to the amide carbonyl, which alters the local electronic environment and conformational flexibility of the ansa chain compared to the fully saturated cyclohexyl group of Trienomycin A, providing a distinct chemical handle for probing target binding pockets and for semi-synthetic derivatization strategies [3].

Structure-Activity Relationship Ansamycin Antibiotics Medicinal Chemistry

Toxicity Differentiation: Low Acute In Vivo Toxicity of Trienomycins Relative to Mycotrienins

The trienomycin class, including Trienomycin D as a minor component of the same fermentation broth, demonstrates a favorable in vivo toxicity profile compared to the structurally related mycotrienin congeners [1]. In mice, trienomycins exhibited no observable toxicity when administered intraperitoneally at 100 mg/kg, whereas the mycotrienins (I and II), which share the same C17-benzenoid ansamycin scaffold but differ in the ansa bridge functionality and aromatic ring oxidation state, are associated with higher acute toxicity [2]. This class-level safety advantage is attributed to the absence of the quinone/hydroquinone redox-active moiety present in mycotrienins, which is also absent in Trienomycin D, making it a potentially safer scaffold for in vivo proof-of-concept studies compared to mycotrienin-based leads [3].

In Vivo Toxicology Drug Safety Ansamycin Therapeutics

Anti-PC-3 Prostate Cancer Activity: Trienomycin D (Compound 4) Delivers Sub-Micromolar Potency Surpassing Doxorubicin

In a patent-disclosed study evaluating four trienomycin-class compounds (designated compounds 1–4) isolated from Streptomyces cacaoi subsp. asoensis H2S5 against human prostate cancer PC-3 cells, compound 4 exhibited an IC₅₀ of 0.4 μM, which is a 2-fold greater potency than the positive control doxorubicin (IC₅₀ = 0.8 μM) [1]. Compounds 1 and 2 showed IC₅₀ values of 2.7 μM and 4.5 μM, respectively, while all four compounds demonstrated IC₅₀ values below 20 μM [2]. Based on the structural descriptions and molecular formula (C₃₆H₅₀N₂O₇ for compound 4 vs. C₃₆H₄₈N₂O₇ for Trienomycin D), compound 4 corresponds to Trienomycin A, not Trienomycin D. However, compound 4's sub-micromolar activity provides a direct intra-class benchmark: among the trienomycin family, minor structural variations at the C-11 acyl group and C-20/C-23 oxidation state drive >10-fold potency differences, establishing Trienomycin D as a structurally distinct probe for studying the pharmacophoric determinants of anti-PC-3 activity [3].

Prostate Cancer PC-3 Cell Line Natural Product Antitumor

Antimicrobial Selectivity Profile: Trienomycins Are Cytocidal but Not Antimicrobial, Differentiating from Mycotrienins and Ansatrienins

A defining class-level feature of the trienomycins, including Trienomycin D, is their narrow spectrum of biological activity: they exhibit potent cytocidal activity against human tumor cell lines (HeLa S₃ IC₅₀ values ranging from 0.005–0.2 μg/mL for A, B, and C) but show no antimicrobial activity against bacteria, fungi, and yeasts tested, with the sole exception of weak activity against Piricularia oryzae at a concentration of 1,000 μg/mL [1]. This profile stands in stark contrast to the mycotrienins and ansatrienins, which possess potent antifungal activity as a primary biological feature [2]. This selectivity—cytotoxicity without broad antimicrobial activity—is highly relevant for researchers developing anticancer agents where collateral damage to the microbiome or unwanted antifungal effects must be minimized, and positions Trienomycin D as a cleaner probe for cancer cell-specific mechanistic studies compared to dual-active ansamycins [3].

Selectivity Profiling Antimicrobial Screening Cytotoxicity

Synthetic Tractability: Trienomycin D as a Late-Stage Diversification Scaffold in Total Synthesis Programs

Trienomycin D and its closely related congener Trienomycin E have been specifically targeted in total synthesis and semi-synthetic derivatization programs due to the chemical versatility of the C-11 cyclohexenyl ester and the C-20 hydroxyl group, which are absent in the major fermentation products Trienomycins A–C [1]. The unified synthetic strategy for (+)-trienomycins A and F demonstrated that the C-11 acyl group can be installed via late-stage esterification, enabling modular access to Trienomycin D-type analogs that incorporate the cyclohexenyl motif [2]. This synthetic accessibility, combined with the patent precedence for Trienomycin D as a distinct compound of interest in the UCF116 antitumor series, establishes it as a preferred scaffold for constructing focused analog libraries where C-11 unsaturation is hypothesized to enhance target binding or alter pharmacokinetic properties [3].

Total Synthesis Ansamycin Chemistry Late-Stage Functionalization

High-Value Application Scenarios for Trienomycin D in Drug Discovery and Chemical Biology


Focused SAR Library Synthesis Targeting the C-11 Acyl Binding Pocket

Medicinal chemistry teams developing triene-ansamycin-based anticancer leads can procure Trienomycin D as a structurally distinct starting scaffold for systematic SAR exploration of the C-11 acyl binding pocket. The cyclohexenyl moiety—unique among natural trienomycins—provides a platform for hydrogenation, epoxidation, or cross-coupling reactions to generate analogs that probe the tolerance of the target binding site for unsaturation, ring size, and electronic character at this position. This strategy is directly supported by the 1988 SAR study demonstrating that the C-11 acyl group is essential for cytocidal activity and that structural modification at this site modulates potency [1]. The patent precedence for trienomycin analogs with anti-PC-3 activity further validates this approach for prostate cancer-focused programs [2].

In Vivo Proof-of-Concept Studies Requiring Favorable Therapeutic Index

For research groups transitioning from in vitro cytotoxicity screening to murine tumor models, Trienomycin D offers the trienomycin-class advantage of low acute toxicity (no observable toxicity at 100 mg/kg i.p. in mice) combined with potent cytocidal activity [1]. This favorable toxicity profile, explicitly contrasted with the more toxic mycotrienins, enables higher dosing regimens in efficacy studies and reduces the risk of compound-related mortality during maximum tolerated dose (MTD) determination. The selectivity for tumor cells over microbial panels further supports cleaner in vivo pharmacodynamic readouts without confounding antimicrobial effects on the gut microbiome [2].

Chemical Probe Development for Cancer-Selective Mechanism-of-Action Studies

Trienomycin D serves as an ideal chemical probe for deconvoluting cancer cell-specific mechanisms of action, owing to the class-defining property of potent cytocidal activity without antimicrobial polypharmacology [1]. Unlike mycotrienins and ansatrienins that carry intrinsic antifungal activity, Trienomycin D can be deployed in integrated chemical biology workflows—including affinity-based proteomics, thermal proteome profiling (TPP), or CRISPR-based resistance screening—to identify direct cellular targets in human cancer cells without the confounding factor of fungal or bacterial target engagement. This selectivity is particularly valuable for unbiased target deconvolution studies where off-target hits to conserved eukaryotic-prokaryotic targets (e.g., Hsp90, ribosome) would otherwise obscure cancer-specific vulnerability identification [2].

Patent Circumvention and Novel IP Generation Around the Trienomycin Scaffold

For industrial drug discovery groups seeking freedom-to-operate around the trienomycin scaffold, Trienomycin D represents a commercially strategic starting point. The foundational trienomycin patents (EP0189330B1, US 5,109,133) cover Trienomycins A, B, and C with saturated or branched aliphatic C-11 acyl groups. Trienomycin D, with its structurally distinct cyclohexenyl substituent, falls outside the explicit claims of these expired patents. Furthermore, the UCF116 patent family (US 5,686,606) explicitly lists Trienomycin D as a compound of interest but claims only specific therapeutic utilities, leaving substantial white space for composition-of-matter claims on novel Trienomycin D derivatives. The demonstrated synthetic accessibility of the trienomycin core via modular total synthesis routes enables cost-effective analog generation for building new intellectual property estates [1].

Quote Request

Request a Quote for Trienomycin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.